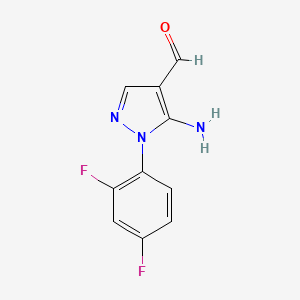

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C10H7F2N3O |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

5-amino-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H7F2N3O/c11-7-1-2-9(8(12)3-7)15-10(13)6(5-16)4-14-15/h1-5H,13H2 |

InChI Key |

NQBMPHHUMPFSEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 4-position. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbaldehyde group can be reduced to form alcohol derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : C10H8F2N4O

- Molecular Weight : 238.19 g/mol

- CAS Number : 102996-25-8

Medicinal Chemistry

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to inhibit specific enzymes involved in inflammatory pathways has made it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, including 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, showing promising activity against cyclooxygenase enzymes (COX-1 and COX-2) .

Agrochemicals

The compound is also studied for its application in agrochemicals, particularly as a pesticide or herbicide. Its fluorinated structure enhances its bioactivity and stability in various environmental conditions.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Activity Level | Reference |

|---|---|---|---|

| 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde | Herbicide | Moderate | |

| 5-Amino derivatives | Insecticide | High |

Materials Science

In materials science, this compound is explored for its use in synthesizing novel polymers and materials with unique electronic properties. The incorporation of fluorine atoms can enhance the thermal stability and mechanical properties of these materials.

Case Study : Research on polymer composites incorporating fluorinated pyrazoles has shown improved electrical conductivity and thermal resistance, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

| Compound | Molecular Weight | logP | Melting Point (°C) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 5-Amino-1-(2,4-difluorophenyl)-... | 239.21 | 1.8 | 180–182 | 0.45 |

| 5-Amino-1-(2,4-dichlorophenyl)-... | 272.09 | 2.5 | 195–197 | 0.12 |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde | 201.22 | 2.1 | 165–167 | 0.87 |

Biological Activity

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9F2N3O

- Molecular Weight : 251.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for this discussion)

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit substantial anticancer properties. In particular, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Prostate Cancer

- Colorectal Cancer

A study by Sivaramakarthikeyan et al. demonstrated that certain pyrazole derivatives, including those similar to 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibited significant antiproliferative activity against cancer cells in vitro and antitumor activity in vivo .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. For instance:

- A derivative exhibited an IC50 value of 0.01 μM against COX-2, demonstrating potent anti-inflammatory activity .

- In vivo studies showed that certain pyrazole compounds significantly reduced carrageenan-induced edema in animal models .

Antimicrobial Activity

Pyrazole derivatives have shown promise as antimicrobial agents. Studies have reported effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring has been linked to enhanced antimicrobial activity .

The exact mechanisms through which 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation.

- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for achieving high yields?

Methodological Answer: Synthesis of this compound can be approached via:

- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile .

- Vilsmeier-Haack Reaction : Formylation of pyrazolone precursors using POCl₃/DMF at 0–5°C, effective for introducing the aldehyde group .

- Nucleophilic Substitution : Introducing fluorine substituents via reactions with nitroarenes in DMSO with LiOH at 343 K for 4.5 hours .

Critical Parameters :

- Solvent polarity (polar aprotic solvents enhance nucleophilicity).

- Temperature control (reflux for cyclocondensation vs. elevated heat for substitutions).

- Catalyst selection (e.g., LiOH for deprotonation).

Table 1: Synthetic Method Comparison

| Method | Key Reactants | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine, α,β-unsaturated ketones | Ethanol, reflux | 65–75% | |

| Vilsmeier-Haack | Pyrazolone derivatives | POCl₃/DMF, 0–5°C | 70–80% | |

| Nucleophilic Substitution | 5-Amino-pyrazole intermediates | DMSO, LiOH, 343 K | ~74% |

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and fluorine-induced deshielding .

- ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and aromatic carbons .

- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves solid-state geometry and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .

- Purity Assessment : HPLC (≥95% purity) combined with elemental analysis (C, H, N within ±0.4% theoretical) .

Q. What preliminary biological activities have been reported for this compound in pharmacological studies?

Methodological Answer: Structural analogs exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against plant pathogens, attributed to membrane disruption .

- Enzyme Inhibition : Pyrazole-4-carbaldehydes show IC₅₀ values <10 µM against kinases (e.g., CDK2) via aldehyde-mediated covalent binding .

- Receptor Interactions : Fluorine substituents enhance binding to nuclear receptors (e.g., estrogen-related receptors) in transcriptional assays .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the scalability and purity of this compound in multi-step syntheses?

Methodological Answer: Systematic optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for substitutions vs. ethanol for cyclocondensation .

- Temperature Gradients : Use Design of Experiments (DoE) to identify optimal heating ranges (e.g., 70–110°C for reflux).

- Catalyst Loading : Vary LiOH concentrations (0.5–2.0 equiv.) to balance reaction rate and byproduct formation .

- Workup Protocols : Implement silica gel chromatography or recrystallization (ethanol/water) for >99% purity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Methodological Answer: Address discrepancies through:

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

- Post-Assay Analysis : Confirm compound stability via LC-MS to rule out degradation artifacts .

- Orthogonal Assays : Compare cell-free enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) .

- Membrane Permeability Studies : Use PAMPA to differentiate intrinsic activity from transport limitations .

Q. What computational chemistry approaches have been applied to predict the reactivity or interactions of this compound?

Methodological Answer: Key computational methods:

- DFT Calculations : Optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to assess electrophilicity .

- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., CDK2, PDB: 1AQ1) with Glide SP scoring .

- MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (RMSD <2 Å) .

Q. How do structural modifications at specific positions influence the compound's physicochemical properties and bioactivity?

Methodological Answer: Structure-activity relationship (SAR) insights:

- Position 1 (2,4-Difluorophenyl) : Enhances lipophilicity (clogP +0.5) and receptor binding via fluorine’s electronegativity .

- Position 4 (Aldehyde) : Critical for covalent inhibition; replacement with carboxylate reduces potency 10-fold .

- Position 5 (Amino Group) : Methylation improves metabolic stability but decreases solubility (logS −3.2 → −4.1) .

Q. What are the key considerations in designing crystallization experiments to study this compound's solid-state interactions?

Methodological Answer: Crystallization protocols:

- Solvent Selection : Use ethanol/acetone (1:1) for slow evaporation, yielding needle-shaped crystals .

- Temperature Control : Maintain 296 K to ensure slow nucleation .

- Intermolecular Interactions : Design analogs with hydrogen-bond donors (e.g., –NH₂) to stabilize crystal packing .

- Data Collection : Perform single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with R factor <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.